(R)-methyl 6-oxopiperidine-3-carboxylate

CAS No.:

Cat. No.: VC13789114

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11NO3 |

|---|---|

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | methyl (3R)-6-oxopiperidine-3-carboxylate |

| Standard InChI | InChI=1S/C7H11NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |

| Standard InChI Key | YORUFIOEZHJAEZ-RXMQYKEDSA-N |

| Isomeric SMILES | COC(=O)[C@@H]1CCC(=O)NC1 |

| SMILES | COC(=O)C1CCC(=O)NC1 |

| Canonical SMILES | COC(=O)C1CCC(=O)NC1 |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

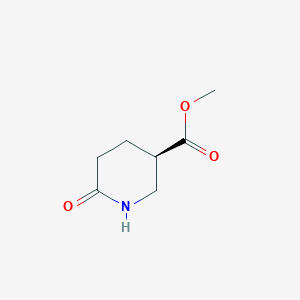

(R)-Methyl 6-oxopiperidine-3-carboxylate belongs to the oxopiperidine family, featuring a piperidine backbone substituted with a ketone (C=O) at position 6 and a methyl ester (COOCH₃) at position 3 . The R-configuration at the 3-position introduces chirality, critical for its interactions in asymmetric synthesis and biological systems. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | Methyl (3R)-6-oxopiperidine-3-carboxylate |

| SMILES | COC(=O)[C@H]1CCC(=O)NC1 |

| InChI Key | YORUFIOEZHJAEZ-RXMQYKEDSA-N |

The piperidine ring adopts a chair conformation, with the ester and ketone groups occupying equatorial positions to minimize steric strain. Hydrogen bonding between the ketone oxygen and the ester carbonyl may stabilize specific conformers, influencing reactivity .

Stereochemical Significance

The R-enantiomer’s configuration is pivotal in pharmaceutical applications, where enantiopurity often dictates biological activity. For instance, the S-enantiomer (methyl (S)-6-oxopiperidine-3-carboxylate, CAS 1931997-10-2) exhibits distinct physicochemical and pharmacological profiles . Comparative studies highlight that minor stereochemical differences can drastically alter metabolic stability and target binding .

Synthesis and Manufacturing

Asymmetric Synthesis Strategies

Industrial synthesis of (R)-methyl 6-oxopiperidine-3-carboxylate prioritizes enantioselective methods to preserve chiral integrity. Common approaches include:

-

Chiral Pool Synthesis: Starting from naturally occurring chiral precursors, such as L-proline, followed by oxidation and esterification.

-

Catalytic Asymmetric Hydrogenation: Utilizing transition metal catalysts (e.g., Ru-BINAP complexes) to reduce prochiral enamines or ketones . For example, hydrogenation of 6-oxopiperidine-3-carboxylic acid derivatives in ethanol with palladium on carbon yields the R-enantiomer with >95% enantiomeric excess (ee) .

-

Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures, though less common due to lower yields.

A representative synthetic route involves:

-

Cyclization of ethyl 3-aminopent-4-enoate to form the piperidine ring.

-

Oxidation at position 6 to introduce the ketone.

-

Chiral resolution via diastereomeric salt formation or chromatographic separation .

Scalability and Process Optimization

Patent literature emphasizes solvent selection and catalyst recycling to enhance scalability. For instance, hydrogenation in ethanol at 6 MPa H₂ pressure achieves 85% yield with minimal cis-isomer formation (<5%) . Post-synthesis purification via recrystallization from ethyl acetate/hexane mixtures ensures >99% purity.

Physicochemical Properties and Reactivity

Spectral Characterization

-

IR Spectroscopy: Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O) .

-

NMR (CDCl₃):

Reactivity Profile

The compound’s bifunctional nature enables diverse transformations:

-

Ketone Reduction: Catalytic hydrogenation yields (R)-methyl 6-hydroxypiperidine-3-carboxylate, a precursor to psychoactive agents .

-

Ester Hydrolysis: Treatment with aqueous NaOH produces (R)-6-oxopiperidine-3-carboxylic acid, useful in peptide mimetics.

-

N-Alkylation: Reacts with benzyl bromide to form 1-benzyl derivatives, enhancing lipophilicity for drug delivery .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

(R)-Methyl 6-oxopiperidine-3-carboxylate serves as a key intermediate in synthesizing serotonin reuptake inhibitors (SSRIs) and antipsychotics. For example, it is a precursor to paroxetine analogs, where the R-configuration ensures optimal binding to the serotonin transporter .

Case Study: Paroxetine Intermediate

In the synthesis of (-)-trans-4-(p-fluorophenyl)-1-methyl-3-piperidinecarbinol (paroxetine intermediate), the title compound undergoes:

-

Reductive Amination: Conversion to the corresponding amine using Raney nickel .

-

Resolution: Chiral chromatography to isolate the (3S,4R)-isomer .

-

Functionalization: Introduction of the p-fluorophenyl group via Suzuki coupling .

Structure-Activity Relationships (SAR)

Modifications to the piperidine ring significantly impact bioactivity:

-

N-Substitution: 1-Benzyl derivatives (e.g., methyl 1-benzyl-6-oxopiperidine-3-carboxylate) exhibit enhanced blood-brain barrier penetration .

-

Ketone Modification: Conversion to thione or oxime groups alters receptor affinity.

Comparative Analysis with Analogues

The benzyl-substituted analogue demonstrates improved metabolic stability but reduced aqueous solubility compared to the parent compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume